1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
Overview
Description
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Mode of Action
Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity and the way they interact with their targets .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
It’s known that pyrazoles can have a wide range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects .
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine derivatives, leading to the formation of pyrazole intermediates . These interactions are crucial for the synthesis of more complex molecules and can influence the activity of enzymes involved in these pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain enzymes, leading to changes in metabolic flux and the levels of various metabolites . These changes can have downstream effects on cell function and overall cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. These interactions can lead to changes in gene expression and the activation or repression of various signaling pathways . The precise mechanism of action involves the formation of stable complexes with target proteins, altering their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can influence metabolic flux and the levels of specific metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern can influence its biochemical activity and effectiveness in various applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles . This localization is important for understanding its mechanism of action and potential effects on cellular processes.
Preparation Methods
The synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 1,3-dimethyl-1H-pyrazole with thionyl chloride. This reaction is carried out under reflux conditions, where the pyrazole derivative is treated with thionyl chloride, resulting in the formation of the carbonyl chloride compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with hydrazines to form hydrazones.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and hydrazines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Comparison with Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride can be compared with other similar compounds, such as:
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
1,3-Dimethyl-1H-pyrazole-5-amine: Contains an amine group instead of a carbonyl chloride group.
1,3-Dimethyl-1H-pyrazole-5-aldehyde: Contains an aldehyde group instead of a carbonyl chloride group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
2,5-dimethylpyrazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-5(6(7)10)9(2)8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAPGUFDEJWQHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371257 | |
Record name | 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55458-67-8 | |
Record name | 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethyl-2H-pyrazole-3-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride in the synthesis of potential anticancer agents?
A1: this compound acts as a crucial building block in synthesizing a series of pyrazole-5-carboxamide derivatives. [] The compound undergoes acidic condensation with various substituted aryl amines, ultimately forming the final pyrazole-4-carboxamide derivatives. These derivatives are then evaluated for their anticancer activity.
Q2: Were any computational studies performed to assess the potential anticancer activity of the synthesized compounds derived from this compound?
A2: Yes, the researchers employed molecular docking studies to evaluate the interactions of the synthesized pyrazole-4-carboxamide derivatives with two target proteins known to be involved in cancer development: human c-Met kinase and JAK1. The docking studies provided insights into the binding affinity and potential inhibitory activity of the synthesized compounds against these targets. []
Q3: How was the anticancer activity of the compounds synthesized from this compound evaluated?
A3: The anticancer activity of the synthesized pyrazole-4-carboxamide derivatives was assessed using the MTT assay. This assay measures cell viability and proliferation, providing insights into the cytotoxicity of the compounds against six different cancer cell lines and one normal human cell line. The results were then compared to the activity of doxorubicin, a known anticancer drug. []
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